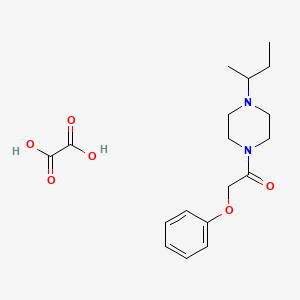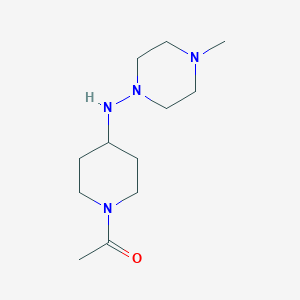![molecular formula C19H21BrN2O3 B5131261 4-bromo-N'-[(4-tert-butylphenoxy)acetyl]benzohydrazide](/img/structure/B5131261.png)
4-bromo-N'-[(4-tert-butylphenoxy)acetyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N'-[(4-tert-butylphenoxy)acetyl]benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is also known as BPH-715 and has been synthesized by various methods.
Wirkmechanismus
BPH-715 inhibits STAT3 by binding to its SH2 domain, preventing its dimerization and subsequent activation. This inhibition results in the downregulation of STAT3 target genes, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
BPH-715 has been reported to have significant biochemical and physiological effects. In vitro studies have shown that BPH-715 inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. BPH-715 has also been reported to inhibit the migration and invasion of cancer cells. In vivo studies have shown that BPH-715 inhibits tumor growth in mouse models of breast cancer and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using BPH-715 in lab experiments is its specificity towards STAT3. BPH-715 has been reported to have minimal off-target effects, making it a valuable tool for studying the role of STAT3 in various cellular processes. However, one of the limitations of using BPH-715 is its solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on BPH-715. One of the potential directions is the development of BPH-715 analogs with improved solubility and bioavailability. Another direction is the investigation of the combination of BPH-715 with other anti-cancer agents to enhance its efficacy. Additionally, the role of STAT3 in various cellular processes, including inflammation and immunity, can be further studied using BPH-715 as a tool.
Conclusion:
In conclusion, BPH-715 is a chemical compound that has significant potential in various fields of scientific research, particularly in cancer therapy. Its specificity towards STAT3 makes it a valuable tool for studying the role of STAT3 in various cellular processes. The development of BPH-715 analogs and investigation of its combination with other anti-cancer agents can further enhance its efficacy.
Synthesemethoden
BPH-715 can be synthesized by various methods, including the reaction of 4-bromo-2-nitroaniline with tert-butyl 4-hydroxybenzoate followed by reduction of the nitro group and subsequent acylation of the resulting amine with phenoxyacetyl chloride. This method has been reported to yield BPH-715 with a purity of 99%.
Wissenschaftliche Forschungsanwendungen
BPH-715 has been reported to have various applications in scientific research. One of the significant applications of BPH-715 is its use as an inhibitor of the transcription factor STAT3. STAT3 is a protein that plays a crucial role in several cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of STAT3 by BPH-715 has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
4-bromo-N'-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-19(2,3)14-6-10-16(11-7-14)25-12-17(23)21-22-18(24)13-4-8-15(20)9-5-13/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBZKVDYHSWMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N'-[2-(4-tert-butylphenoxy)acetyl]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131178.png)


![2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5131186.png)


![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5131208.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5131228.png)
![4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide](/img/structure/B5131241.png)
![4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5131253.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5131264.png)

